molecular formula C22H16ClN3O2 B11708306 5-chloro-N'-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide

5-chloro-N'-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide

Cat. No.: B11708306
M. Wt: 389.8 g/mol
InChI Key: XYANOSSWIQPGGW-ZMOGYAJESA-N
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Description

5-chloro-N’-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological properties

Preparation Methods

The synthesis of 5-chloro-N’-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-phenyl-1H-indole-2-carbohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is catalyzed by a small amount of glacial acetic acid, and the mixture is heated for several hours to ensure complete reaction. The product is then purified by recrystallization.

Chemical Reactions Analysis

5-chloro-N’-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N’-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as glycogen phosphorylase, which plays a role in glucose metabolism . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar compounds to 5-chloro-N’-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide include:

The uniqueness of 5-chloro-N’-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H16ClN3O2

Molecular Weight

389.8 g/mol

IUPAC Name

5-chloro-N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-phenyl-1H-indole-2-carboxamide

InChI

InChI=1S/C22H16ClN3O2/c23-16-10-11-18-17(12-16)20(14-6-2-1-3-7-14)21(25-18)22(28)26-24-13-15-8-4-5-9-19(15)27/h1-13,25,27H,(H,26,28)/b24-13+

InChI Key

XYANOSSWIQPGGW-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N/N=C/C4=CC=CC=C4O

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)NN=CC4=CC=CC=C4O

Origin of Product

United States

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